Bienvenue dans la boutique en ligne BenchChem!

2,3,4,5-Tetrahydro-1,5-benzoxazepine

Acetylcholinesterase inhibition Neurodegenerative disease Domino cyclization

2,3,4,5-Tetrahydro-1,5-benzoxazepine (CAS 3693-06-9; 7160-97-6) is a bicyclic heterocyclic compound comprising a benzene ring fused to a seven-membered oxazepine ring containing both nitrogen and oxygen heteroatoms at the 1,5-positions. With a molecular formula of C9H11NO and molecular weight of 149.19 g/mol, this saturated scaffold serves as a key pharmacophore and synthetic intermediate in medicinal chemistry programs targeting diverse therapeutic areas including oncology, cardiovascular disease, and neurodegenerative disorders.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 3693-06-9; 7160-97-6
Cat. No. B2999583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1,5-benzoxazepine
CAS3693-06-9; 7160-97-6
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1CNC2=CC=CC=C2OC1
InChIInChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2
InChIKeyHYLJXJSMGIOVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1,5-benzoxazepine (CAS 3693-06-9): A Versatile Seven-Membered Benzoxazepine Scaffold for Medicinal Chemistry and Drug Discovery Procurement


2,3,4,5-Tetrahydro-1,5-benzoxazepine (CAS 3693-06-9; 7160-97-6) is a bicyclic heterocyclic compound comprising a benzene ring fused to a seven-membered oxazepine ring containing both nitrogen and oxygen heteroatoms at the 1,5-positions [1]. With a molecular formula of C9H11NO and molecular weight of 149.19 g/mol, this saturated scaffold serves as a key pharmacophore and synthetic intermediate in medicinal chemistry programs targeting diverse therapeutic areas including oncology, cardiovascular disease, and neurodegenerative disorders [2]. Its computed aqueous solubility of 1273 mg/L at 25 °C and defined physicochemical profile (XLogP3-AA = 2, H-bond donor count = 1, H-bond acceptor count = 2) make it a tractable starting point for lead optimization campaigns [3].

Why 2,3,4,5-Tetrahydro-1,5-benzoxazepine Cannot Be Interchanged with Its 1,4-Regioisomer, Benzothiazepine, or Benzodiazepine Analogs


The 1,5-benzoxazepine scaffold exhibits fundamentally divergent reactivity and biological target engagement compared to its closest structural analogs due to the distinct positioning of heteroatoms within the seven-membered ring. In domino cyclization reactions, N-aryl-1,5-benzoxazepine derivatives undergo C(sp2)-H functionalization (SEAr mechanism) yielding condensed acridane products, whereas the regioisomeric N-aryl-1,4-benzoxazepines follow a [1,5]-hydride shift-cyclization pathway producing quinolino-fused scaffolds—a mechanistic bifurcation that directly determines which downstream biological activities are accessible [1]. In ACE inhibitor development, benzothiazepine derivatives such as CV-5975 demonstrate prolonged in vivo activity, while the corresponding benzoxazepine-5-acetic acid series exhibit distinct structure-activity relationships with different pharmacokinetic profiles [2]. Furthermore, in one-pot microwave-assisted syntheses from 2,3-diaminophenol, the product distribution between 1,5-benzoxazepines and 1,5-benzodiazepines is exquisitely sensitive to the aryl substituents employed, meaning scaffold selection cannot be arbitrarily interchanged without compromising synthetic yield and biological outcome [3]. These regioisomeric and heteroatom-dependent divergences mean that procurement of the specific 1,5-benzoxazepine scaffold—not a generic benzoxazepine or benzodiazepine—is essential for reproducibility in target-focused discovery programs.

2,3,4,5-Tetrahydro-1,5-benzoxazepine: Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


1,5-Benzoxazepine vs. 1,4-Benzoxazepine: Mechanistic Divergence and AChE Inhibitory Activity Differentiation

In a direct head-to-head comparison of domino cyclization outcomes, N-aryl-1,5-benzoxazepine and N-aryl-1,4-benzoxazepine derivatives follow mechanistically distinct pathways: the 1,4-regioisomer undergoes [1,5]-hydride shift-cyclization yielding quinolino[1,2-d][1,4]benzoxazepine scaffolds, while the 1,5-regioisomer proceeds via C(sp2)-H functionalization (SEAr) to produce condensed acridane derivatives [1]. This mechanistic divergence has direct biological consequences—the acridane derivative derived from the 1,5-benzoxazepine pathway exhibited acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 6.98 μM, whereas the 1,4-benzoxazepine-derived quinolino-fused products demonstrated neuroprotective activity but lacked measurable AChE inhibition [1]. The 1,5-benzoxazepine scaffold thus provides a unique entry point to AChE-active chemotypes that are inaccessible from the 1,4-regioisomeric series.

Acetylcholinesterase inhibition Neurodegenerative disease Domino cyclization

Benzoxazepine O,N-Acetal vs. Acyclic O,N-Acetal: Antiproliferative Potency in MCF-7 Breast Cancer Cells

A comparative structure-activity relationship study evaluated (RS)-9-[1-(9H-fluorenyl-9-methoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-6-chloro-9H-purine (compound 16, a benzoxazepine O,N-acetal) against (RS)-7-{2-(N-hydroxymethylphenyl)-2-nitrobenzenesulfonamido]-1-methoxyethyl}-6-chloro-7H-purine (compound 37, an acyclic O,N-acetal) for antiproliferative activity [1]. The benzoxazepine-based compound 16 demonstrated an IC50 of 0.67 ± 0.18 μM against the MCF-7 breast adenocarcinoma cell line, representing a 4.85-fold greater potency than the acyclic comparator 37 (IC50 = 3.25 ± 0.23 μM) [1]. Furthermore, compound 16 induced 80.08% global apoptotic cell population against MCF-7 cells after 48 hours, compared to 54.85% for compound 37, and exhibited a superior in vitro Therapeutic Index of 3.19 in breast cell lines [1].

Anticancer Breast cancer MCF-7

2,3,4,5-Tetrahydro-1,5-benzoxazepine-3-ol vs. 3,4-Dihydro-2H-3-hydroxymethyl-1,4-benzoxazine: Ring-Size Differentiation and Structural Misassignment Risk

The structural differentiation between the seven-membered 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol and the six-membered 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine has been a documented source of structural misassignment in the literature [1]. In the synthesis reported by García-Rubiño et al., the major product was identified as 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol (5a) in 72% yield, with the six-membered 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine (4a) as a minor product at 14% yield—a 5:1 product ratio favoring the seven-membered benzoxazepine ring [2]. Earlier published structures of 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazines had been erroneously assigned (Bioorg. Med. Chem. Lett. 2006, 16, 2862; Synlett 2009, 3283; Chinese Patent 2006-10043245), underscoring the critical importance of rigorous NMR characterization to distinguish these scaffolds [2]. DFT calculation of NMR parameters has been validated as a reliable method for differentiating 6- versus 7-membered ring formation in these systems [3].

Structural elucidation Ring-size determination Synthetic intermediate

2,3-Dihydro-1,5-benzoxazepine vs. 2,3-Dihydro-1,5-benzothiazepine: Differential Anticancer Selectivity in Breast Cancer Cell Lines

A crystallographically validated series of 2,3-dihydro-1,5-benzoxazepines and their benzothiazepine analogs were evaluated for anticancer activity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells [1]. The benzoxazepine derivative RS03 (4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine) was the most potent compound with an IC50 of 15 μM against MCF-7 cells, while the benzothiazepine analog RS12 (2,2,4-trimethyl-2,3-dihydrobenzothiazepine) also displayed potent cytotoxicity but with distinct selectivity profiles [1]. Both RS03 and RS12 induced cell cycle arrest at the G2/M phase and demonstrated limited toxicity against the noncancerous breast cell line MCF-10A, confirming a tumor-selective antiproliferative mechanism shared across the benzoxazepine/benzothiazepine pair [1]. The single-crystal X-ray structures of RS01, RS05, RS11, and RS12 provide unambiguous structural confirmation enabling precise SAR interpretation [1].

Anticancer Benzothiazepine comparator Crystal structure

1,5-Benzoxazepine vs. 1,5-Benzodiazepine: Divergent Antioxidant Target Engagement—Lipoxygenase vs. Lipid Peroxidation Inhibition

In a systematic head-to-head evaluation, amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines synthesized from the same precursors under microwave-assisted conditions were screened for antioxidant activity [1]. Among the tested compounds, amino-1,5-benzoxazepine 2 was identified as the most potent inhibitor of lipoxygenase, while hydroxyl-1,5-benzodiazepine 6f was the most potent inhibitor of lipid peroxidation [1]. This divergent target engagement profile demonstrates that the 1,5-benzoxazepine and 1,5-benzodiazepine scaffolds, despite being accessible from the same starting material (2,3-diaminophenol) and ketone substrates, are not functionally interchangeable—the nature of the heteroatom (O vs. N at position 5 of the seven-membered ring) fundamentally redirects antioxidant mechanism selectivity [1]. The benzoxazepine/benzodiazepine product ratio in the one-pot synthesis is furthermore controlled by the R1 and R3 aryl substituents, providing a tunable synthetic divergence point [1].

Antioxidant Lipoxygenase inhibition Lipid peroxidation

1,5-Benzoxazepine vs. 1,5-Benzothiazepine ACE Inhibitors: Scaffold-Dependent in Vivo Duration of Action Differentiation

Takeda Pharmaceutical's systematic exploration of 1,5-benzothiazepine-5-acetic acid and 1,5-benzoxazepine-5-acetic acid derivatives as angiotensin-converting enzyme (ACE) inhibitors established clear scaffold-dependent pharmacological differentiation [1]. The most prolonged in vivo ACE inhibitory activity was observed with the benzothiazepine derivative CV-5975 ((R)-3-[(S)-1-carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid) following both intravenous and oral administration [1][2]. The corresponding benzoxazepine-5-acetic acid series (compounds 8 and 27) also demonstrated potent in vitro and in vivo ACE inhibition but with distinct structure-activity relationships driven by the replacement of sulfur with oxygen in the seven-membered ring [2]. The patents US-4548932-A and EP0567090B1 further extend the benzoxazepine scaffold's utility to cholinesterase inhibition, indicating that the oxygen-containing ring confers multi-target pharmacology distinct from the sulfur-containing benzothiazepine series [3].

ACE inhibition Cardiovascular In vivo pharmacology

Optimal Procurement and Deployment Scenarios for 2,3,4,5-Tetrahydro-1,5-benzoxazepine Based on Quantitative Differentiation Evidence


Acetylcholinesterase-Focused CNS Drug Discovery

Medicinal chemistry teams targeting acetylcholinesterase (AChE) for Alzheimer's disease should procure 1,5-benzoxazepine derivatives specifically, as the 1,5-regioisomer uniquely yields AChE-active acridane products (IC50 = 6.98 μM) while the 1,4-regioisomer produces neuroprotective but AChE-inactive quinolino-fused scaffolds. Scaffold selection directly determines whether AChE inhibition is achievable [1][2].

MCF-7 Breast Cancer Antiproliferative Agent Development

The benzoxazepine O,N-acetal scaffold confers a 4.85-fold greater antiproliferative potency against MCF-7 cells (IC50 = 0.67 μM) compared to acyclic O,N-acetal analogs (IC50 = 3.25 μM) and induces 80% apoptosis. Programs targeting breast cancer should prioritize the constrained benzoxazepine core for lead optimization [3].

Lipoxygenase-Targeted Anti-Inflammatory Discovery

In antioxidant screening, 1,5-benzoxazepine derivative 2 selectively inhibits lipoxygenase, while the 1,5-benzodiazepine analog 6f preferentially inhibits lipid peroxidation. Discovery teams focused on the lipoxygenase pathway must source the 1,5-benzoxazepine scaffold, as heteroatom substitution (O→N) redirects the mechanism of action [4].

Structural Verification and Quality Control of Benzoxazepine Intermediates

Given the documented risk of structural misassignment between 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol (7-membered) and 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine (6-membered)—with prior erroneous literature assignments—procurement protocols must include DFT-based NMR parameter verification or single-crystal X-ray diffraction to confirm ring size. The 72:14 product ratio in optimized syntheses still requires rigorous characterization to prevent SAR misinterpretation [5][6].

Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1,5-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.